molecular formula C8H7ClN2O2S B193173 Diazoxide CAS No. 364-98-7

Diazoxide

Cat. No. B193173
CAS RN: 364-98-7
M. Wt: 230.67 g/mol
InChI Key: GDLBFKVLRPITMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazoxide is a medication used to manage symptoms of hypoglycemia (low blood sugar) that is caused by pancreas cancer, surgery, or other conditions . It works by preventing the release of insulin from the pancreas . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

The conventional synthesis procedure for Diazoxide is through diazonium salt coupled with one or more electron-rich nucleophile segments . In the diazotization procedure, the aromatic or heterocyclic amine is initially converted into a diazonium salt .


Molecular Structure Analysis

Diazoxide has a molecular formula of C8H7ClN2O2S . Its average mass is 230.671 Da and its mono-isotopic mass is 229.991669 Da .


Chemical Reactions Analysis

Diazoxide is a potassium channel activator, which causes local relaxation in smooth muscle by increasing membrane permeability to potassium ions . This switches off voltage-gated calcium ion channels which inhibits the generation of an action potential .

Scientific Research Applications

  • Hyperglycemic Effects : Diazoxide, a nondiuretic benzothiadiazine compound, has shown potent hyperglycemic effects in humans and animals. It has been used to control hypoglycemia in patients with islet cell carcinoma, leading to decreased serum immunoreactive insulin levels (Graber, Porte, & Williams, 1968).

  • Catecholamine Levels : Diazoxide can increase total circulating catecholamines, concurrent with elevated blood glucose levels, as observed in rat experiments (Zarday, Viktora, & Wolff, 1966).

  • Treatment of Hypertension : Diazoxide's direct relaxing action on arterial smooth muscle makes it useful in treating hypertension. It also serves as an experimental tool to study glucose metabolism and insulin release (Smith, 1968).

  • Adverse Effects in Hyperinsulinism Treatment : Diazoxide, as a treatment for hyperinsulinism, has associated risks, including pulmonary hypertension and neutropenia. The frequency of serious adverse events (SAEs) is notable, especially in newborns with perinatal stress hyperinsulinism (Thornton et al., 2019).

  • Cardioprotection Mechanism : Diazoxide's cardioprotective actions are linked to a pro-oxidant environment, facilitated by its role as a selective opener of the mitochondrial ATP-sensitive potassium channel (Forbes, Steenbergen, & Murphy, 2001).

  • Treatment of Idiopathic Hypoglycemia in Infancy : Diazoxide effectively treats severe idiopathic hypoglycemia in infants and children, although side effects such as hypertrichosis lanuginosa are common (Baker, Kaye, Root, & Prasad, 1967).

  • Tautomeric Forms and Biological Properties : Various tautomeric forms of diazoxide potentially contribute to its variable biological properties, influencing its effectiveness in different applications (Türker, 2023).

  • Renal and Hypotensive Effects : As a sodium- and chloride-retaining agent, diazoxide can effectively reduce arterial pressure in hypertensive patients without promoting sodium excretion (Bartorelli, Gargano, Leonetti, & Zanchetti, 1963).

  • Preservation of β-Cell Function in Type 1 Diabetes : Diazoxide can temporarily preserve β-cell function and delay the period of remission in childhood type 1 diabetes, indicating its potential as a treatment to sustain residual insulin production (Örtqvist et al., 2004).

  • Effects on Ductus Arteriosus in Fetal and Neonatal Rats : Diazoxide, an ATP-sensitive potassium channel opener, can dilate the ductus arteriosus in fetal and neonatal rats, indicating its potential in treating hyperinsulinemic hypoglycemia (Toyoshima, Momma, Ishii, & Nakanishi, 2017).

  • Treatment of Congenital Hyperinsulinism : Diazoxide is a primary treatment for congenital hyperinsulinism, showing high efficacy and safety. Most patients respond well to diazoxide treatment (Hu et al., 2012).

Safety And Hazards

Diazoxide may cause serious side effects including pulmonary hypertension and heart failure . Common side effects include high blood sugar, fluid retention, low blood platelets, a fast heart rate, increased hair growth, and nausea . It is chemically similar to thiazide diuretics .

properties

IUPAC Name

7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022914
Record name Diazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.52e-01 g/L
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Diazoxide inhibits insulin release from the pancreas, by opening potassium channels in the beta cell membrane. Diazoxide is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. It also exhibits hypotensive activity by reducing arteriolar smooth muscle and vascular resistance.
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diazoxide

CAS RN

364-98-7
Record name Diazoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazoxide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAZOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CB12L4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330.5 °C
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoxide
Reactant of Route 2
Reactant of Route 2
Diazoxide
Reactant of Route 3
Diazoxide
Reactant of Route 4
Diazoxide
Reactant of Route 5
Diazoxide
Reactant of Route 6
Diazoxide

Citations

For This Compound
38,100
Citations
J Koch-Weser - New England Journal of Medicine, 1976 - Mass Medical Soc
DIAZOXIDE, a benzothiadiazine derivative closely related chemically to the thiazide diuretics (Fig. 1), lacks the 7-sulfonamide group and a halogen substitution at the 6 position, does …
Number of citations: 139 www.nejm.org
R PAULISSIAN - International Anesthesiology Clinics, 1978 - journals.lww.com
… Rubin and coworkers [98] investigated the effect of diazoxide on humoral factors and on the nervous system in producing hypotension. In experimental animals, diazoxide produced …
Number of citations: 21 journals.lww.com
P George, R McCrimmon - Practical Diabetes, 2012 - wileymicrositebuilder.com
… Introduction Diazoxide was initially developed as a non-… Diazoxide is primarily indicated for the treatment of severe … has suggested other potential uses for diazoxide including hypo -gly…
Number of citations: 12 wileymicrositebuilder.com
GV Gill, O Rauf, IA MacFarlane - Postgraduate medical journal, 1997 - academic.oup.com
… Summary A survey of UK patientsreceiving the drug diazoxide, … Most(55%) patients were treated with diazoxide because of … We conclude that diazoxide is effective in the management …
Number of citations: 193 academic.oup.com
PN Goode, JR Farndon, J Anderson… - World Journal of …, 1986 - Springer
… The mean dosage of diazoxide was 400 mg/day and the mean duration of … of diazoxide in 1 patient who developed a severe hypersensitivity reaction. Our results show that diazoxide …
Number of citations: 142 link.springer.com
WA Coetzee - Pharmacology & therapeutics, 2013 - Elsevier
… of diazoxide and discuss how they may contribute to diazoxide's cardioprotective properties. Particular emphasis is placed on the concentration ranges in which diazoxide affects its …
Number of citations: 103 www.sciencedirect.com
PJ Hanley, M Mickel, M Löffler, U Brandt, J Daut - 2002 - Wiley Online Library
… , diazoxide and pinacidil. Our findings question the assumption that sensitivity to diazoxide … In particular, diazoxide has been inferred to be a selective opener of this channel, whereas …
Number of citations: 388 physoc.onlinelibrary.wiley.com
RA Forbes, C Steenbergen, E Murphy - Circulation research, 2001 - Am Heart Assoc
… diazoxide-induced ROS production in adult cardiomyocytes. Cells treated with 50 μmol/L diazoxide … 5-Hydroxydecanoate was found to attenuate the diazoxide-induced increase in ROS …
Number of citations: 503 www.ahajournals.org
R Alemzadeh, G Langley, L Upchurch… - The Journal of …, 1998 - academic.oup.com
Hyperinsulinemia, insulin resistance, and increased adipose tissue are hallmarks of the obesity state in both humans and experimental animals. The role of hyperinsulinemia as a …
Number of citations: 160 academic.oup.com
N Altszuler, J Hampshire, E Moraru - Diabetes, 1977 - Am Diabetes Assoc
… Diazoxide administration during period of alpha adrenergic receptor blockade with … the effects of diazoxide on plasma glucose and glucose production. It is concluded that diazoxide …
Number of citations: 97 diabetesjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.